Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate
Description
Properties
Molecular Formula |
C9H7F5O2S |
|---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C9H7F5O2S/c1-2-16-7(15)8(10,11)5-3-4-6(17-5)9(12,13)14/h3-4H,2H2,1H3 |
InChI Key |
VXRXWPPPIXDNGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(S1)C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate typically involves the fluorination of thiophene derivatives. One common method is the reaction of ethyl bromodifluoroacetate with thiophene derivatives in the presence of a base, such as potassium carbonate, under an inert atmosphere . The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product can be achieved through techniques such as distillation and recrystallization to ensure high purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and various coupled aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The compound shares structural motifs with several fluorinated esters and thiophene derivatives. Key analogues include:
Key Observations :
- Electronic Effects: The trifluoromethyl group in all analogues enhances electron-withdrawing properties, but its position (C5 in thiophene vs. C2 in phenoxy) modulates resonance and inductive effects.
- Functional Groups : The ester group in the target compound and Ethyl 5-(trifluoroacetyl)-2-thiophenecarboxylate favors hydrolysis under basic conditions, whereas the acetamide in N,N-diethyl-2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetamide offers greater hydrolytic stability.
Reactivity Trends :
- The trifluoromethyl group in all analogues reduces basicity and enhances lipophilicity, critical for agrochemical penetration .
Biological Activity
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate (CAS No. 1994214-49-1) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H7F5O2S
- Molecular Weight : 274.21 g/mol
- CAS Number : 1994214-49-1
This compound has been studied primarily for its effects on cancer cell lines and its potential as an antiviral agent. The compound's activity is believed to be mediated through several biological pathways:
- Inhibition of Cell Proliferation : Research indicates that the compound can inhibit the proliferation of various cancer cell lines, particularly those associated with non-small cell lung cancer (NSCLC) .
- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
- Impact on Signaling Pathways : The compound affects key signaling pathways such as the EGFR/PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .
Anticancer Activity
A notable study explored the effects of this compound on NSCLC. The results indicated:
- Cell Line Studies : In vitro experiments demonstrated significant inhibition of cell migration and invasion in NSCLC cell lines.
- Xenograft Models : In vivo studies using xenograft models confirmed that treatment with the compound resulted in reduced tumor growth and enhanced apoptosis in tumor tissues .
Summary of Biological Activities
Case Studies
- Case Study on NSCLC :
- Objective : To evaluate the anti-cancer effects of this compound.
- Methods : Utilized both in vitro (cell lines) and in vivo (xenograft models).
- Findings : Significant inhibition of tumor growth and induction of apoptosis were observed, highlighting its potential as a therapeutic agent for NSCLC.
Q & A
Q. What are the common synthetic routes for Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate, and how are reaction conditions optimized?
The synthesis typically involves coupling ethyl acetate derivatives with fluorinated thiophene precursors. For example, similar compounds are synthesized via nucleophilic substitution or condensation reactions under basic conditions. Key steps include:
- Use of difluoromethylating agents to introduce the difluoroacetate moiety .
- Control of temperature (room temperature to 60°C) and solvent choice (e.g., acetic acid or ethyl acetate) to maximize yield .
- Purification via silica gel chromatography with gradients of ethyl acetate/hexane (0–40%) to isolate the product . Yield optimization often requires stoichiometric adjustments, as seen in iodination reactions using N-iodosuccinimide (NIS) .
Q. How is the compound characterized structurally, and what analytical methods are critical for purity assessment?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve bond lengths and angles .
- Spectroscopy : ¹⁹F NMR and ¹H NMR confirm fluorinated group integration and regiochemistry. IR spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) .
- Chromatography : HPLC (retention time analysis) and LCMS (m/z verification) ensure purity and molecular ion consistency .
Q. What role do the difluoro and trifluoromethyl groups play in the compound’s reactivity and stability?
- The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the thiophene ring and increasing resistance to metabolic degradation .
- The difluoroacetate moiety lowers the ester’s pKa, making it more reactive toward nucleophilic substitution or hydrolysis compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved when testing derivatives of this compound?
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O or ²H) to track metabolic pathways and identify active metabolites .
- Structural-activity relationships (SAR) : Compare derivatives with modified fluorination patterns (e.g., monofluoro vs. difluoro) to isolate critical functional groups .
- High-throughput screening : Employ assays under varied conditions (pH, temperature) to assess consistency in enzyme inhibition or receptor binding .
Q. What strategies improve yield in large-scale syntheses while maintaining enantiomeric purity?
- Continuous flow systems : Enable precise control of reaction parameters (residence time, mixing) to reduce side products .
- Chiral catalysts : Use transition-metal complexes (e.g., Ru-BINAP) for asymmetric synthesis of stereocenters in related fluorinated esters .
- In-line analytics : Integrate real-time HPLC or FTIR monitoring to adjust conditions dynamically during scale-up .
Q. How does computational modeling predict the compound’s interactions with biological targets?
- Docking simulations : Map the compound’s electrostatic potential (ESP) surfaces to identify binding pockets in enzymes (e.g., cytochrome P450) .
- MD simulations : Assess conformational stability of the trifluoromethyl-thiophene moiety in lipid bilayers to predict membrane permeability .
- QSAR models : Correlate logP values (calculated from fluorine content) with observed bioactivity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
